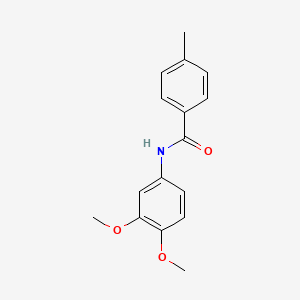

N-(3,4-dimethoxyphenyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-(3,4-dimethoxyphenyl)-4-methylbenzamide” were not found, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis

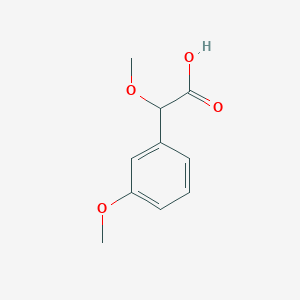

The molecular structure of “N-(3,4-dimethoxyphenyl)-4-methylbenzamide” would likely include a benzene ring with two methoxy groups at positions 3 and 4, connected to an amide functional group .Chemical Reactions Analysis

The compound “N-(3,4-dimethoxyphenyl)-4-methylbenzamide” could potentially participate in various chemical reactions. For instance, similar compounds have been involved in reactions with water and molecular oxygen .Scientific Research Applications

Antiulcer Activities

N-(3,4-dimethoxyphenyl)-4-methylbenzamide, and its derivatives, have been extensively researched for their antiulcer activities. Studies have shown that certain derivatives of this compound, such as DQ-2511, demonstrate significant effectiveness in preventing gastric ulceration in animal models. For instance, a study found that the compound was effective in inhibiting water-immersion stress-induced gastric ulcers when administered intraperitoneally to rats (Hosokami et al., 1992). Another study confirmed the antiulcer potency of a newly synthesized compound, DQ-2511, in various types of experimental gastric and duodenal ulcers in rats, surpassing the effectiveness of known H2-receptor antagonists like cimetidine (Asano et al., 1990).

Cardiovascular Properties

Research has also been conducted on the cardiovascular properties of N-(3,4-dimethoxyphenyl)-4-methylbenzamide derivatives. For example, DQ-2511 was found to induce an increase in celiac and mesenteric arterial blood flow, along with a decrease in resistance, while having minimal effect on carotid and renal blood flow in anesthetized dogs. The same compound was also found to improve blood flow in gastrointestinal organs in conscious rats (Hirohashi et al., 1993).

Pharmacological Profile

The general pharmacological profile of compounds like DQ-2511 has been assessed, revealing little to no influence on the central and autonomic nervous systems, smooth muscle, and other systems at certain doses. This research helps in understanding the broader effects of these compounds beyond their primary therapeutic application (Hirohashi et al., 1993).

Electrophysiological Effects

Studies have also explored the electrophysiological effects of N-(3,4-dimethoxyphenyl)-4-methylbenzamide derivatives. For instance, BRL-32872, a derivative with antiarrhythmic properties, has been shown to affect action potential duration and inhibit certain potassium and calcium currents in guinea pig cardiac preparations (Bril et al., 1995).

Metabolic Studies

Metabolic studies of these compounds have provided insights into their biotransformation and excretion. For example, research on the metabolism of ecabapide (a derivative of N-(3,4-dimethoxyphenyl)-4-methylbenzamide) in rats revealed the formation of various metabolites, aiding in the understanding of its pharmacokinetics (Fujimaki et al., 1995).

Gastrointestinal Effects

In addition to antiulcer properties, derivatives like DQ-2511 have been studied for their effects on gastric emptying, showing potential as gastroprokinetic agents. This was demonstrated in a study on spontaneously hypertensive rats where DQ-2511 stimulated gastric emptying (Hatanaka et al., 1995).

Future Directions

Mechanism of Action

Target of Action

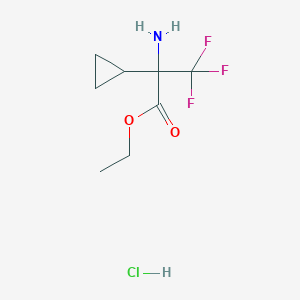

A structurally similar compound, bevantolol, targets theβ1-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function.

Mode of Action

By binding and antagonizing beta-1 receptors, it inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Biochemical Pathways

Bevantolol, a related compound, is known to affect the adrenergic signaling pathway .

Result of Action

The related compound bevantolol has been shown to be effective for the treatment of angina pectoris and hypertension .

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(18)17-13-8-9-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRJAJDYSAQGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2882581.png)

![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)

![2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882592.png)

![4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2882593.png)

![N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2882598.png)

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)